molecular formula C10H15NO4 B14565684 1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione CAS No. 61300-35-4

1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B14565684
CAS No.: 61300-35-4
M. Wt: 213.23 g/mol
InChI Key: KGJTVSIAGUGRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine-2,5-dione is a versatile scaffold widely used in medicinal chemistry due to its ability to interact with various biological targets . The compound’s structure includes a pyrrolidine ring substituted with a 3,3-dimethylbutanoyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione typically involves the acylation of pyrrolidine-2,5-dione with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A parent compound with similar structural features but lacking the 3,3-dimethylbutanoyl group.

    N-Acylpyrrolidines: Compounds with acyl groups attached to the nitrogen atom of the pyrrolidine ring.

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring system.

Uniqueness

1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione is unique due to the presence of the 3,3-dimethylbutanoyl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

61300-35-4

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3,3-dimethylbutanoate

InChI

InChI=1S/C10H15NO4/c1-10(2,3)6-9(14)15-11-7(12)4-5-8(11)13/h4-6H2,1-3H3

InChI Key

KGJTVSIAGUGRMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.